molecular formula C19H13Br2N3O6 B11547518 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

Cat. No.: B11547518
M. Wt: 539.1 g/mol
InChI Key: SVKVRLIONDBPNT-NUGSKGIGSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound that features a combination of bromine, furan, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable phenyl derivative, followed by the introduction of the furan and amide groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the bromine atoms may produce various substituted phenyl derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H13Br2N3O6

Molecular Weight

539.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H13Br2N3O6/c20-12-7-11(17(13(21)8-12)30-19(27)15-4-2-6-29-15)9-23-24-16(25)10-22-18(26)14-3-1-5-28-14/h1-9H,10H2,(H,22,26)(H,24,25)/b23-9+

InChI Key

SVKVRLIONDBPNT-NUGSKGIGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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